5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one

Cross-coupling reactivity Bond dissociation energy Palladium catalysis

5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one (CAS 1799610-90-4, molecular formula C₆H₂I₂N₂OS, molecular weight 403.97) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, distinguished by two iodine substituents at the 5- and 6-positions of the fused thiophene–pyrimidine core. The compound is a solid (white to pale yellow powder) with predicted density 3.14 ± 0.1 g/cm³, boiling point 466.6 ± 55.0 °C, and a calculated pKa of -0.74 ± 0.20, indicating low aqueous solubility but good solubility in common organic solvents.

Molecular Formula C6H2I2N2OS
Molecular Weight 403.97 g/mol
Cat. No. B8246497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one
Molecular FormulaC6H2I2N2OS
Molecular Weight403.97 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=C(S2)I)I)C(=O)N1
InChIInChI=1S/C6H2I2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1H,(H,9,10,11)
InChIKeyZRMNNJDYWUTFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one: Physicochemical Identity and Synthetic Role in Thienopyrimidine Procurement


5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one (CAS 1799610-90-4, molecular formula C₆H₂I₂N₂OS, molecular weight 403.97) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, distinguished by two iodine substituents at the 5- and 6-positions of the fused thiophene–pyrimidine core . The compound is a solid (white to pale yellow powder) with predicted density 3.14 ± 0.1 g/cm³, boiling point 466.6 ± 55.0 °C, and a calculated pKa of -0.74 ± 0.20, indicating low aqueous solubility but good solubility in common organic solvents . The thieno[2,3-d]pyrimidine scaffold is structurally analogous to purine bases and has been widely exploited as a privileged template in medicinal chemistry for kinase inhibitor design [1]. Within this class, 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one serves primarily as a versatile synthetic building block whose dual iodo substituents enable sequential cross-coupling functionalization that is not achievable with mono-halogenated or non-halogenated analogs.

Why 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one Cannot Be Replaced by 5,6-Dibromo, Mono-Iodo, or Unsubstituted Analogs


Substituting 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one with its closest analogs—5,6-dibromothieno[2,3-d]pyrimidin-4(1H)-one (CAS 1239460-82-2), 6-iodothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1378867-62-9), or the parent thieno[2,3-d]pyrimidin-4(1H)-one (CAS 14080-50-3)—introduces measurable deficits in reactivity, functionalization capacity, or physicochemical profile. The C–I bond dissociation energy (BDE) of approximately 57 kcal/mol is substantially lower than the C–Br BDE of approximately 72 kcal/mol [1], translating to faster oxidative addition with Pd(0) catalysts and enabling milder, higher-yielding cross-coupling reactions. Mono-iodo analogs offer only a single reactive handle, precluding the sequential, divergent derivatization that the 5,6-diiodo substitution pattern supports. The unsubstituted parent scaffold lacks halogen-based reactivity entirely, requiring pre-functionalization before any cross-coupling can proceed. The quantitative evidence presented in Section 3 demonstrates that each of these differences carries concrete consequences for synthetic efficiency, accessible chemical space, and procurement decision-making.

Quantitative Differentiation Evidence for 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one vs. Closest Analogs


C–I vs. C–Br Bond Dissociation Energy: 15 kcal/mol Lower Barrier for Oxidative Addition

The carbon–iodine bond in aromatic iodides exhibits a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared with approximately 72 kcal/mol for the carbon–bromine bond in aromatic bromides [1]. This 15 kcal/mol difference directly translates to a lower activation barrier for the oxidative addition step—the rate-determining step in many Pd(0)-catalyzed cross-coupling reactions [2]. For 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one, both the 5- and 6-positions carry this reactivity advantage, whereas the 5,6-dibromo analog (CAS 1239460-82-2, MW 293.97) requires more forcing conditions for equivalent transformations. Mechanistic studies on iodoarene vs. bromoarene oxidative addition to bisphosphine Pd(0) complexes confirm that iodobenzene reacts via irreversible associative displacement of phosphine (a faster pathway), while bromobenzene proceeds through rate-limiting phosphine dissociation [2].

Cross-coupling reactivity Bond dissociation energy Palladium catalysis

Dual Iodo Handles vs. Single Iodo Handle: Divergent Functionalization Capacity

5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one carries two chemically distinct iodo substituents: the 5-position iodo is attached to the thiophene ring, while the 6-position iodo is also on the thiophene ring but in a different electronic environment due to proximity to the pyrimidine ring junction [1]. This electronic differentiation allows for sequential chemoselective cross-coupling—Suzuki, Sonogashira, or Negishi—wherein the more electron-deficient position can be addressed first, followed by the second position in a subsequent step . By contrast, 6-iodothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1378867-62-9, MW 278.07) provides only a single iodo handle, limiting the accessible derivative space to mono-functionalized products. The dibromo analog can undergo sequential coupling but requires harsher conditions (see Evidence Item 1), while the parent scaffold (CAS 14080-50-3, MW 152.17) lacks halogen handles entirely and must be pre-functionalized.

Divergent synthesis Sequential cross-coupling Chemical space expansion

Molecular Weight Differentiation: 403.97 vs. 293.97 (Dibromo Analog) Governs Formulation and Bulk Procurement Calculations

The molecular weight of 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one is 403.97 g/mol, compared with 293.97 g/mol for the 5,6-dibromothieno[2,3-d]pyrimidine analog (CAS 1841081-51-3) . This 110 g/mol difference (37% higher MW) arises from the replacement of two bromine atoms (atomic weight ~80 each) with two iodine atoms (atomic weight ~127 each). For procurement, this directly impacts the mass of starting material required per mole of product in any synthetic sequence. Additionally, the predicted density of the diiodo compound (3.14 g/cm³) is substantially higher than that of the dibromo analog (~2.2 g/cm³), affecting shipping volume and storage considerations for bulk orders.

Molecular weight Bulk procurement Formulation stoichiometry

Predicted pKa and Solubility Profile: Differentiating Physicochemical Behavior from Methyl-Substituted Analogs

The predicted acid dissociation constant (pKa) of 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one is -0.74 ± 0.20, reflecting the electron-withdrawing effect of the two iodo substituents on the pyrimidinone NH acidity . This value is significantly more acidic than that expected for 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one analogs, where electron-donating methyl groups would raise the pKa. The low pKa indicates that the compound exists predominantly in the deprotonated form at physiological pH, which alters its solubility, protein binding, and membrane permeability compared to alkyl-substituted congeners. Furthermore, the compound exhibits good solubility in organic solvents but low aqueous solubility , a profile that must be considered when selecting this compound for further medicinal chemistry optimization versus more lipophilic alkyl-substituted thienopyrimidines.

Physicochemical properties pKa Solubility Drug-likeness

Commercial Availability and Purity Benchmarks: 98% Purity as Standard Specification

5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one is commercially available from multiple suppliers (Leyan, MuseChem, ChemBK) at a standard purity of 98% . The compound is stocked in quantities ranging from 100 mg to 25 g, enabling both milligram-scale exploratory chemistry and gram-scale library synthesis. Its close analog 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine (CAS 1799610-91-5) is also available at 98% purity but introduces an additional reactive chlorine handle at the 4-position, which competes with iodo reactivity and complicates chemoselective transformations. The 4-oxo compound (target) offers cleaner orthogonal reactivity because the 4-carbonyl is non-participating in cross-coupling, making it the preferred scaffold for sequential 5,6-difunctionalization.

Commercial sourcing Purity specification Procurement benchmark

Optimal Research and Industrial Application Scenarios for 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one Based on Quantitative Differentiation Evidence


Divergent Synthesis of 5,6-Diaryl/Dialkynyl Thienopyrimidine Libraries via Sequential Cross-Coupling

The dual iodo substitution at positions 5 and 6 of 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one enables sequential chemoselective Suzuki-Miyaura or Sonogashira coupling reactions to generate libraries of 5,6-disubstituted thieno[2,3-d]pyrimidin-4(1H)-ones. The differential electronic environment of the two iodo positions allows the first coupling to be directed to the more electron-deficient position under mild Pd(0) catalysis, followed by a second coupling at the remaining position with a different coupling partner [1]. This divergent strategy is not feasible with mono-iodo analogs and requires harsher conditions with dibromo analogs (C–Br BDE 72 kcal/mol vs. C–I BDE 57 kcal/mol). The 4-oxo functionality remains inert under these conditions, providing an additional handle for subsequent N-alkylation or O-alkylation diversification as described by Gewald and co-workers [2].

Late-Stage Functionalization of Advanced Kinase Inhibitor Intermediates

The thieno[2,3-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, with multiple clinical candidates targeting VEGFR-2, c-Met, PI3K, and Aurora kinases [1]. 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one serves as a late-stage diversification point: the two iodo substituents can be sequentially elaborated to introduce aryl, heteroaryl, or alkynyl pharmacophoric elements that occupy the kinase hinge region and hydrophobic back pocket simultaneously. The lower C–I bond dissociation energy (57 kcal/mol) compared with C–Br (72 kcal/mol) translates to higher coupling yields under milder conditions, which is critical when elaborating precious advanced intermediates where material conservation is paramount [2].

Building Block for Halogen-Bonding-Directed Crystal Engineering and Co-Crystal Design

Iodine atoms possess a larger and more polarizable σ-hole than bromine, making iodoaromatic compounds stronger halogen bond donors [1]. 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one, with two iodine substituents, offers two strong halogen bond donor sites that can engage in directional non-covalent interactions with Lewis bases (e.g., pyridyl nitrogen, carbonyl oxygen). This property is increasingly exploited in crystal engineering for controlling solid-state packing and in fragment-based drug design where halogen bonding contributes to binding affinity. The dibromo analog provides weaker halogen bonding due to bromine's smaller σ-hole magnitude, while non-halogenated analogs lack this interaction mode entirely.

Scaled Procurement for Medicinal Chemistry Core Facilities Requiring Multi-Gram Quantities of a Single Divergent Intermediate

For medicinal chemistry core facilities supporting multiple project teams, 5,6-diiodothieno[2,3-d]pyrimidin-4(1H)-one offers procurement efficiency as a single intermediate (available at 98% purity, up to 25 g scale) [1] that can serve as the entry point to diverse target compound arrays. The molecular weight of 403.97 g/mol (37% higher than the dibromo analog) must be accounted for in stoichiometric calculations and cost-per-mole comparisons [2]. Bulk procurement of one versatile intermediate, rather than multiple mono-functionalized analogs, reduces inventory complexity and qualification burden while enabling parallel synthesis workflows.

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